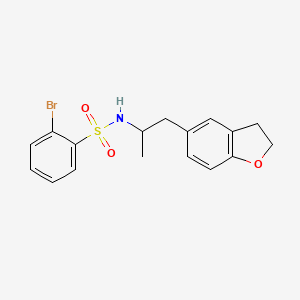

2-溴-N-(1-(2,3-二氢苯并呋喃-5-基)丙-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

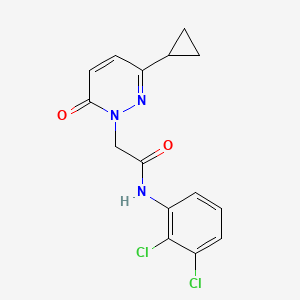

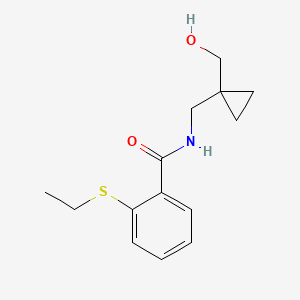

“2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds have been used in the development of various drugs . For instance, some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .科学研究应用

Synthesis of 2,3-Dihydrobenzofurans

2,3-Dihydrobenzofurans are important heterocyclic compounds that serve as key intermediates in the synthesis of various pharmacologically active molecules. The compound can be utilized in Rh(III)-catalyzed C-H activation and carbooxygenation of 1,3-dienes to construct dihydrobenzofurans. This method offers chemoselectivity and good functional group compatibility, which are crucial for the synthesis of complex organic molecules .

Enantioselective Synthesis

The compound can be involved in enantioselective synthesis processes, such as the Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction, to produce chiral substituted 2,3-dihydrobenzofurans. These reactions are significant for creating optically pure natural products and pharmaceuticals with high regio- and enantiocontrol .

Intramolecular Cyclization

Intramolecular cyclization techniques can be applied using this compound to form benzofuran rings. Such cyclizations are pivotal for the construction of complex benzofuran derivatives, which are often found in natural products with potent biological activities .

Bioactive Molecule Development

Benzofuran derivatives exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The compound can be a precursor in the synthesis of bioactive molecules that may serve as lead compounds in drug discovery .

Material Science Applications

Due to its structural features, the compound can be used in material science research to develop new materials with specific electronic or photonic properties. Benzofuran derivatives are known for their versatility in this field .

Chemical Synthesis Research

The compound can be used in chemical synthesis research to explore new reactions and synthetic pathways. Its reactivity with various nucleophiles can lead to the discovery of novel synthetic methods and potentially more efficient routes for the production of complex organic molecules .

作用机制

While the specific mechanism of action for “2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is not mentioned in the search results, benzofuran derivatives have been found to exhibit a wide array of biological activities . For example, they have been used in the treatment of skin diseases such as cancer or psoriasis .

安全和危害

While specific safety and hazard information for “2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is not available in the search results, it’s important to handle all chemicals with care. For example, 5-Bromo-2,3-dihydro-1-benzofuran, a related compound, is known to cause serious eye irritation and skin irritation .

未来方向

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This scaffold has attracted considerable attention in the fields of drug invention and development . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

属性

IUPAC Name |

2-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3S/c1-12(10-13-6-7-16-14(11-13)8-9-22-16)19-23(20,21)17-5-3-2-4-15(17)18/h2-7,11-12,19H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTOUEXXABIGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)

![3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime](/img/structure/B2864546.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] adamantane-1-carboxylate](/img/structure/B2864553.png)